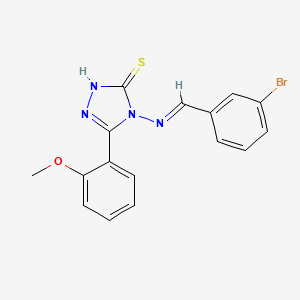
2,6-Diiodo-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diiodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6I2O2 It is a derivative of benzoic acid, characterized by the presence of two iodine atoms at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diiodo-4-methylbenzoic acid typically involves the iodination of 4-methylbenzoic acid. A common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the desired positions on the benzene ring. The reaction is usually carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods can enhance the yield and purity of the product while minimizing the use of hazardous reagents and reducing waste.
化学反応の分析
Types of Reactions: 2,6-Diiodo-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce esters or alcohols, respectively.
科学的研究の応用
2,6-Diiodo-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,6-Diiodo-4-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, the iodine atoms can interact with various molecular targets, such as enzymes and receptors, affecting their activity and function. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
類似化合物との比較
- 2,5-Diiodo-4-methylbenzoic acid
- 2,6-Dimethoxy-4-methylbenzoic acid
- 4-Iodo-3-methylbenzoic acid
Comparison: 2,6-Diiodo-4-methylbenzoic acid is unique due to the specific positioning of the iodine atoms and the methyl group on the benzene ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For example, the presence of two iodine atoms can enhance its ability to participate in halogen bonding and other interactions, making it a valuable reagent in organic synthesis and other applications.
特性
分子式 |
C8H6I2O2 |
|---|---|
分子量 |
387.94 g/mol |
IUPAC名 |
2,6-diiodo-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6I2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChIキー |
KVHAZRZKGVIBAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)I)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)


![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)



![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)

![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)

![Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B12042001.png)
